molecular formula C14H16N2O2 B12543461 N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide CAS No. 652976-17-5

N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide

Cat. No.: B12543461
CAS No.: 652976-17-5
M. Wt: 244.29 g/mol
InChI Key: UCEDEDBOMSIDHQ-UHFFFAOYSA-N
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Description

N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide is a chemical compound characterized by the presence of a benzyl group attached to a pyrrolidinone ring through a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide typically involves the reaction of benzylamine with 3-(2-oxopyrrolidin-1-yl)prop-2-enoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-benzyl-3-(2-hydroxypyrrolidin-1-yl)prop-2-enamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2,5-dioxopyrrolidin-1-yl)propanamide: A similar compound with a dioxopyrrolidinone ring.

    N-benzyl-3-(2-hydroxypyrrolidin-1-yl)prop-2-enamide: A reduced form of the original compound.

Uniqueness

N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide is unique due to its specific structural features, such as the presence of both a benzyl group and a pyrrolidinone ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

652976-17-5

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide

InChI

InChI=1S/C14H16N2O2/c17-13(8-10-16-9-4-7-14(16)18)15-11-12-5-2-1-3-6-12/h1-3,5-6,8,10H,4,7,9,11H2,(H,15,17)

InChI Key

UCEDEDBOMSIDHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C=CC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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